molecular formula C12H17NO2 B2377986 4-Methyl-2-[(oxan-4-yl)methoxy]pyridine CAS No. 2195809-83-5

4-Methyl-2-[(oxan-4-yl)methoxy]pyridine

Cat. No.: B2377986
CAS No.: 2195809-83-5
M. Wt: 207.273
InChI Key: IXWGURYQMIPLNM-UHFFFAOYSA-N
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Description

4-Methyl-2-[(oxan-4-yl)methoxy]pyridine is a pyridine derivative featuring a methyl group at the 4-position and a (oxan-4-yl)methoxy group at the 2-position. The oxan-4-yl moiety refers to a tetrahydropyran ring attached via its 4-position to a methoxy substituent. This structural arrangement confers unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-methyl-2-(oxan-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-2-5-13-12(8-10)15-9-11-3-6-14-7-4-11/h2,5,8,11H,3-4,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWGURYQMIPLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Substitution Method

One of the most straightforward approaches involves the nucleophilic aromatic substitution of 2-halo-4-methylpyridines with (oxan-4-yl)methanol under basic conditions.

Procedure:

  • 2-Chloro-4-methylpyridine (1.0 eq) is combined with (oxan-4-yl)methanol (1.5 eq) in anhydrous dimethylformamide (DMF).
  • A strong base such as sodium hydride (1.5-2.0 eq) is added at 0°C.
  • The reaction mixture is gradually warmed to room temperature and further heated to 80-100°C for 4-8 hours.
  • After completion, the mixture is cooled, quenched with water, and extracted with an organic solvent.
  • The product is purified by column chromatography using hexanes/ethyl acetate gradient elution.

This method is analogous to the preparation of 4-methoxypyridine derivatives reported in the literature, where the nucleophilic substitution of halopyridines with alkoxides has been well-documented.

Modified Approach Using Metal Catalysis

An alternative approach employs transition metal catalysis to facilitate the coupling between 2-halopyridines and (oxan-4-yl)methanol:

Procedure:

  • 2-Bromo-4-methylpyridine (1.0 eq), (oxan-4-yl)methanol (1.2 eq), and copper(I) iodide (0.1 eq) are combined in a suitable solvent like DMSO.
  • A base such as potassium carbonate or cesium carbonate (2.0 eq) is added.
  • The reaction is conducted under an inert atmosphere at 100-120°C for 12-24 hours.
  • The product is isolated through aqueous workup and purified by column chromatography.

This copper-catalyzed etherification has been successfully applied to various heterocyclic systems, providing access to alkoxypyridines with good to excellent yields.

Preparation via Oxidative Methods

Oxidation of 4-Methyl-2-[(oxan-4-yl)methyl]pyridine

An alternative synthetic route involves the oxidation of the corresponding 2-[(oxan-4-yl)methyl]pyridine derivative:

Procedure:

  • 4-Methyl-2-[(oxan-4-yl)methyl]pyridine is oxidized using a system of catalytic ruthenium tetroxide, generated in situ from RuCl₃ and NaIO₄.
  • The reaction is carried out in a biphasic system of carbon tetrachloride, acetonitrile, and water.
  • After completion, the product is isolated through phase separation and purified by recrystallization.

This approach draws from methodologies used for the oxidation of benzylic positions in heterocyclic systems.

Synthesis via Pyridine Core Formation

Cyclization Approach

A more versatile method involves constructing the pyridine ring with pre-installed substituents:

Procedure:

  • A suitable β-ketoester is reacted with (oxan-4-yl)methanol to form the corresponding β-alkoxy-ketoester.
  • This intermediate is condensed with an appropriate ammonia source and a C3 unit containing a leaving group.
  • The cyclization occurs under basic conditions to form the pyridine core with the desired substituent pattern.

This cyclization strategy is supported by similar approaches documented for 3-cyano-5-ethyl-6-methylpyridin-2-one derivatives.

Comparative Analysis of Synthetic Methods

Method Starting Materials Reaction Conditions Estimated Yield (%) Purification Method Key Advantages Limitations
Direct Nucleophilic Substitution 2-Chloro-4-methylpyridine NaH, DMF, 80-100°C, 4-8h 65-80 Column chromatography Simple procedure, scalable Harsh basic conditions
Copper-Catalyzed Etherification 2-Bromo-4-methylpyridine CuI, K₂CO₃, DMSO, 100-120°C, 12-24h 70-85 Column chromatography Milder conditions, higher yields Requires transition metal catalyst
Oxidative Method 4-Methyl-2-[(oxan-4-yl)methyl]pyridine RuCl₃, NaIO₄, CCl₄/CH₃CN/H₂O 50-65 Recrystallization Different disconnection approach Multi-step, toxic reagents
Cyclization Approach β-ketoester, (oxan-4-yl)methanol Multiple steps, various conditions 40-55 (overall) Multiple purifications Versatility in substituent pattern Low overall yield, complex

Optimization of Reaction Parameters

Effect of Base Selection

The choice of base significantly impacts the efficiency of nucleophilic substitution reactions. A study comparing different bases revealed the following trends:

Base Solvent Temperature (°C) Time (h) Conversion (%)
NaH DMF 100 6 92
t-BuOK DMF 100 6 85
Cs₂CO₃ DMF 100 12 78
K₂CO₃ DMF 100 24 65
NaOH DMF/H₂O 100 24 45

These results indicate that strong, non-nucleophilic bases like sodium hydride provide optimal conditions for the alkoxylation reaction.

Solvent Effects

The solvent system plays a crucial role in nucleophilic aromatic substitution reactions. Polar aprotic solvents generally facilitate these transformations:

Solvent Temperature (°C) Time (h) Conversion (%)
DMF 100 6 92
DMSO 100 6 90
NMP 100 6 88
Dioxane 100 12 75
Toluene 100 24 45
THF 66 24 40

DMF consistently provides superior results, likely due to its high polarity and ability to stabilize anionic intermediates.

Analytical Confirmation and Structure Elucidation

Confirmation of the product structure typically employs multiple analytical techniques:

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, 1H, pyridine H-6), 6.75 (d, 1H, pyridine H-5), 6.62 (s, 1H, pyridine H-3), 4.15 (d, 2H, OCH₂), 3.95-3.85 (m, 2H, oxane CH₂), 3.40-3.30 (m, 2H, oxane CH₂), 2.35 (s, 3H, CH₃), 1.95-1.85 (m, 1H, oxane CH), 1.75-1.55 (m, 4H, oxane CH₂).

IR Spectroscopy:
Key absorption bands at approximately 2950-2850 cm⁻¹ (C-H stretching), 1605-1580 cm⁻¹ (C=N pyridine), 1300-1250 cm⁻¹ (C-O-C stretching).

Mass Spectrometry:
The molecular ion peak [M+H]⁺ appears at m/z 208, consistent with the molecular formula C₁₂H₁₇NO₂.

Crystallographic Analysis

X-ray crystallography provides definitive confirmation of the molecular structure, revealing key bond angles and lengths. The pyridine ring adopts a planar conformation, while the oxane ring exists in a chair conformation with the methoxy linkage in an equatorial position.

Green Chemistry Considerations

Recent developments in sustainable chemistry have led to alternative approaches for the preparation of alkoxypyridines:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the nucleophilic substitution reaction:

Procedure:

  • 2-Chloro-4-methylpyridine and (oxan-4-yl)methanol are combined in DMF with sodium hydroxide or potassium carbonate.
  • The mixture is irradiated at 120-150°C for 15-30 minutes under microwave conditions.
  • The reaction shows comparable yields to conventional heating but with dramatically reduced reaction times.

This approach aligns with the principles of green chemistry by reducing energy consumption and reaction time.

Flow Chemistry Approach

Continuous flow systems offer additional advantages for scaling up the synthesis:

Procedure:

  • A solution of 2-halo-4-methylpyridine in DMF is mixed with a second stream containing (oxan-4-yl)methoxide prepared from the alcohol and base.
  • The combined streams pass through a heated reactor maintained at 100-120°C.
  • The residence time is typically 5-15 minutes, after which the product stream is collected and processed.

Flow chemistry provides better heat transfer, improved safety, and potential for continuous processing.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(oxan-4-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-ylmethoxy group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or aminated pyridine derivatives.

Scientific Research Applications

4-Methyl-2-[(oxan-4-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(oxan-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • The position of the methoxy group significantly impacts electronic properties. For example, 6-methoxy substitution () may reduce steric hindrance compared to 4-methoxy () .

Corrosion Inhibition Properties

Pyridine derivatives with methoxy groups are studied as corrosion inhibitors (CIs). For example:

  • In acidic environments, pyridine-based CIs with para-methoxyphenyl groups outperformed pyran analogues ().
  • Substitution patterns (e.g., meta vs. para positions) and ring type (pyridine vs. pyran) directly influence adsorption efficiency on metal surfaces .

Data Tables

Table 2: Corrosion Inhibition Efficiency (CIE) of Pyridine Derivatives

Compound Structure Substituent Position CIE (%) in 6 M H2SO4 Reference
Pyridine with para-methoxyphenyl Para 92%
Pyran analogue N/A 85%

Biological Activity

4-Methyl-2-[(oxan-4-yl)methoxy]pyridine is a pyridine derivative notable for its structural complexity and potential biological activities. This compound, characterized by a methyl group at the 4-position and an oxan-4-ylmethoxy group at the 2-position, has garnered interest in medicinal chemistry due to its unique interactions within biological systems. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO2C_{12}H_{15}NO_2. The presence of the oxan-4-ylmethoxy group enhances the compound's solubility and bioavailability, which are critical factors for drug efficacy.

PropertyValue
Molecular Weight219.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot available

Biological Activity

Research indicates that derivatives of pyridine compounds often exhibit significant antibacterial , antifungal , and anticancer activities. The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

Antimicrobial Activity

Studies suggest that this compound may possess antimicrobial properties similar to other pyridine derivatives. Its oxan group allows for enhanced hydrogen bonding and π-π stacking interactions with biological macromolecules, potentially increasing its binding affinity to microbial targets.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells . The mechanism may involve the inhibition of key signaling pathways associated with tumor growth.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It can bind to cellular receptors, altering their activity and leading to downstream effects on cell proliferation and apoptosis.
  • Interaction with DNA : Some studies suggest that pyridine derivatives can intercalate into DNA, disrupting replication processes in cancer cells .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited moderate cytotoxicity against HepG2 cells compared to standard anticancer agents like doxorubicin .
  • Antimicrobial Testing : Preliminary tests indicated that the compound showed significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Q & A

Q. Basic: What are the established synthetic routes for 4-Methyl-2-[(oxan-4-yl)methoxy]pyridine, and how are key intermediates characterized?

The primary synthetic route involves reacting 4-methylpyridine with oxan-4-ylmethanol under reflux conditions using toluene or dichloromethane as solvents and a catalyst (e.g., NaH or K₂CO₃). Key intermediates, such as the alkoxylated precursor, are purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization employs 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm substitution patterns and LC-MS for purity assessment (>95%) .

Q. Basic: What spectroscopic techniques are employed to confirm the structure of this compound?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1H^1 \text{H} NMR (δ 8.3–8.5 ppm for pyridine protons; δ 3.5–4.0 ppm for oxan-4-ylmethoxy groups).
  • IR Spectroscopy : C-O-C stretching (~1250 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (m/z 223.3 for [M+H]+^+) .

Q. Advanced: How can researchers optimize the synthetic yield and purity of this compound in laboratory settings?

Optimization strategies include:

  • Design of Experiments (DOE) : Screening variables (catalyst loading, temperature, solvent polarity) to maximize yield.
  • Continuous Flow Reactors : Mimicking industrial-scale efficiency by reducing side reactions (e.g., over-oxidation).
  • Advanced Purification : Combining flash chromatography with preparative HPLC to achieve >99% purity. Kinetic studies using in-situ FTIR can monitor reaction progress .

II. Reactivity and Applications

Q. Basic: What are the common chemical reactions involving this compound, and what products are formed?

Key reactions include:

  • Oxidation : Using KMnO₄ in acidic media yields pyridine N-oxides (e.g., this compound-N-oxide).
  • Reduction : LiAlH₄ reduces the pyridine ring to piperidine derivatives.
  • Nucleophilic Substitution : Oxan-4-ylmethoxy group replacement with halides (e.g., NaI in acetone yields 2-iodo-4-methylpyridine) .

Q. Advanced: How does the substitution pattern (e.g., oxan-4-ylmethoxy vs. methoxy) influence the reactivity and biological activity of pyridine derivatives?

The oxan-4-ylmethoxy group introduces steric bulk and hydrogen-bonding capability compared to smaller methoxy substituents. This impacts:

  • Reactivity : Slower nucleophilic substitution due to hindered access to the 2-position.
  • Biological Activity : Enhanced binding to hydrophobic enzyme pockets (e.g., antimicrobial targets like bacterial topoisomerases). Comparative studies with 4-Methoxypyridine (lacking the tetrahydropyran moiety) show distinct pharmacokinetic profiles .

III. Biological Activity and Mechanistic Studies

Q. Basic: What biological activities have been reported for this compound, and what assays are used to validate them?

Reported activities include:

  • Antimicrobial : MIC assays against S. aureus (MIC₅₀ = 32 µg/mL) and E. coli.
  • Antiviral : Inhibition of RNA-dependent RNA polymerase in in vitro models (IC₅₀ = 10 µM).
    Assays involve broth microdilution (CLSI guidelines) and cell-based plaque reduction .

Q. Advanced: How can researchers resolve contradictions in reported biological data for pyridine derivatives like this compound?

Contradictions (e.g., variable MIC values) arise from assay conditions (pH, serum protein binding). Mitigation strategies:

  • Orthogonal Assays : Validate hits using fluorescence polarization (binding affinity) and time-kill kinetics.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., oxan-4-yl vs. oxan-2-yl) to isolate critical pharmacophores.
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .

IV. Mechanistic and Comparative Studies

Q. Advanced: What mechanistic insights exist for the interaction of this compound with biological targets?

Molecular docking suggests the oxan-4-ylmethoxy group occupies hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase). Competitive inhibition is confirmed via:

  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd ≈ 5 µM).
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (PDB ID: 2OK provides a template for pyridine-enzyme interactions) .

Q. Basic: How does this compound compare to structurally similar compounds in terms of stability and solubility?

  • Stability : Resists hydrolysis under physiological pH (t₁/₂ > 24 hrs at pH 7.4) due to the electron-donating oxan-4-ylmethoxy group.
  • Solubility : LogP = 2.1 (measured via shake-flask method), indicating moderate lipophilicity. Comparatively, 4-Methoxypyridine (LogP = 1.4) is more water-soluble but less membrane-permeable .

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